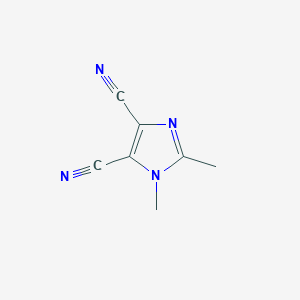

1,2-Dimethyl-1H-imidazole-4,5-dicarbonitrile

Overview

Description

Synthesis Analysis

Imidazole was first synthesized by Heinrich Debus in 1858 and was obtained by the reaction of glyoxal and formaldehyde in ammonia . This synthesis, despite producing relatively low yields, is still used to create C-substituted imidazoles . There are different examples of commercially available drugs in the market which contain 1, 3-diazole ring .Scientific Research Applications

Catalytic Applications

1,2-Dimethyl-1H-imidazole-4,5-dicarbonitrile compounds have been utilized as catalysts for the coupling reaction of nucleoside methyl phosphonamidites. Their molecular structures feature steric repulsion between the imidazole group and terminal phenyl group, influencing the non-planarity of the molecules. The crystal structures of these compounds exhibit zigzag chains formed by intermolecular hydrogen bonds, a characteristic that could be essential for their catalytic activities (Bats, Schell, & Engels, 2013).

Reactivity and Molecular Interaction Studies

The reactivity of imidazole derivatives, including 1-(4-methoxyphenyl)-4,5-dimethyl-1H-imidazole-2-yl acetate and 1-(4-bromophenyl)-4,5-dimethyl-1H-imidazole-2-yl acetate, has been explored through spectroscopic characterization and computational study. These compounds display specific reactive properties such as the presence of negative regions on specific atoms, indicating potential sites for electrophilic attack. The hyperpolarizabilities of these compounds suggest their potential in nonlinear optical (NLO) materials (Hossain et al., 2018).

Thermal Stability and Energetic Compound Synthesis

2,2′-Azobis(1H-imidazole-4,5-dicarbonitrile) demonstrates very high thermal stability, making it a potential candidate for the synthesis of novel energetic compounds. The thermodynamic parameters and kinetics of thermal decomposition of this compound have been studied extensively, offering insights into its stability and reactivity under high-temperature conditions (Lewczuk et al., 2020).

Supramolecular Chemistry

1H-imidazole-4,5-dicarbonitrile has been involved in forming uncharged crystalline supramolecular compounds by reacting with other heterocycles. The proton-donating characteristics of these aromatic heterocycles are pivotal for creating these supramolecular structures (Wang, Tang, & Ganin, 2006).

Nanoparticle Synthesis

Imidazole derivatives, including 1,2-Dimethyl-1H-imidazole-4,5-dicarbonitrile, have been suggested as organic precursors for the synthesis of zinc oxide nanoparticles. The structural properties of these compounds, such as unusual intermolecular hydrogen bonding, play a significant role in their function as precursors for nanoparticle synthesis (Padhy et al., 2010).

properties

IUPAC Name |

1,2-dimethylimidazole-4,5-dicarbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N4/c1-5-10-6(3-8)7(4-9)11(5)2/h1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLCJYTVCMWZSGR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=C(N1C)C#N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50577393 | |

| Record name | 1,2-Dimethyl-1H-imidazole-4,5-dicarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50577393 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,2-Dimethyl-1H-imidazole-4,5-dicarbonitrile | |

CAS RN |

61053-16-5 | |

| Record name | 1,2-Dimethyl-1H-imidazole-4,5-dicarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50577393 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

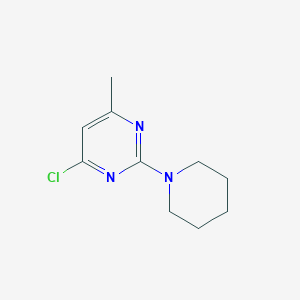

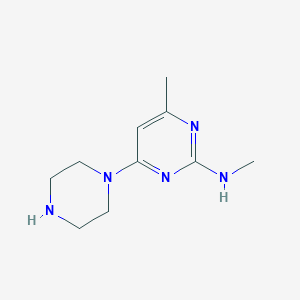

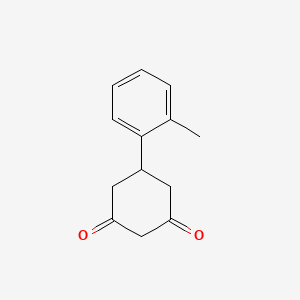

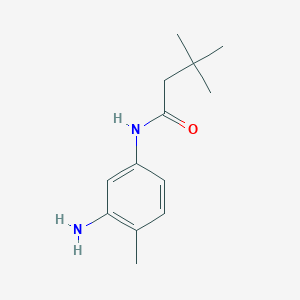

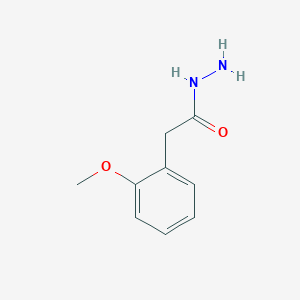

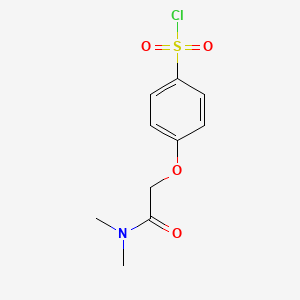

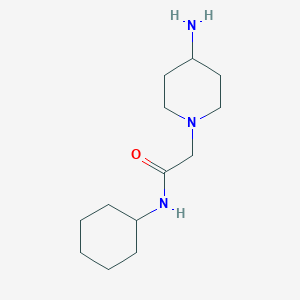

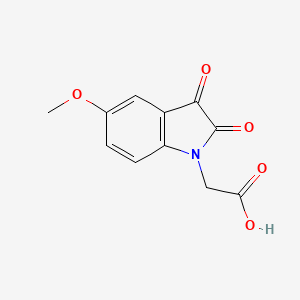

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.